![molecular formula C73H48 B3048503 9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)- CAS No. 171408-93-8](/img/structure/B3048503.png)
9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- is a complex organic compound known for its unique spirobifluorene structure. This compound is characterized by a spiro linkage between two fluorene units, which enhances its thermal stability and charge-transport properties. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- typically involves multiple steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This is followed by a palladium-catalyzed coupling reaction with biphenyl derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Commonly occurs with halogenated derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrofluorene compounds .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, perovskite solar cells, and other organic electronic devices.
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- involves its ability to transport charge efficiently due to its spiro linkage. This unique structure allows for high thermal stability and prevents crystallization, which is crucial for maintaining the performance of electronic devices. The molecular targets and pathways involved include interactions with charge transport materials and the stabilization of amorphous states .
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: Known for its use in perovskite solar cells.
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
Uniqueness
Compared to similar compounds, 9,9’-Spirobi[9H-fluorene], 2,2’,7,7’-tetrakis([1,1’-biphenyl]-4-yl)- stands out due to its enhanced thermal stability and charge-transport properties. Its unique spiro linkage provides structural advantages that are beneficial for various applications in organic electronics .
Properties
IUPAC Name |
2,2',7,7'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H48/c1-5-13-49(14-6-1)53-21-29-57(30-22-53)61-37-41-65-66-42-38-62(58-31-23-54(24-32-58)50-15-7-2-8-16-50)46-70(66)73(69(65)45-61)71-47-63(59-33-25-55(26-34-59)51-17-9-3-10-18-51)39-43-67(71)68-44-40-64(48-72(68)73)60-35-27-56(28-36-60)52-19-11-4-12-20-52/h1-48H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUGSCGBGIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)C8=CC=C(C=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)C1=CC=C(C=C1)C1=CC=CC=C1)C=C(C=C5)C1=CC=C(C=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583255 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-93-8 |
Source


|
| Record name | 2,2',7,7'-Tetra([1,1'-biphenyl]-4-yl)-9,9'-spirobi[fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
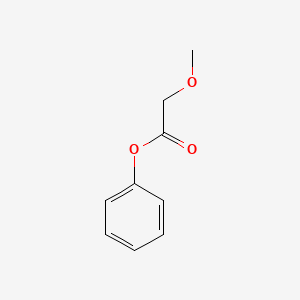
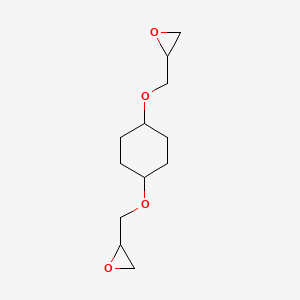

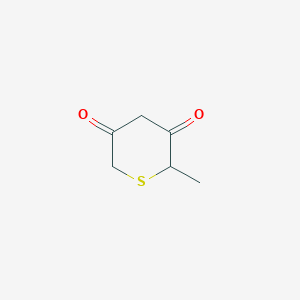
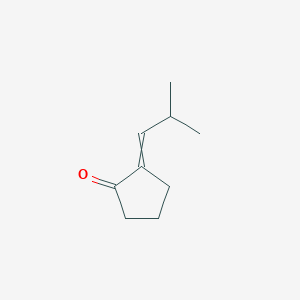
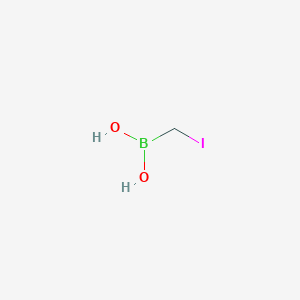
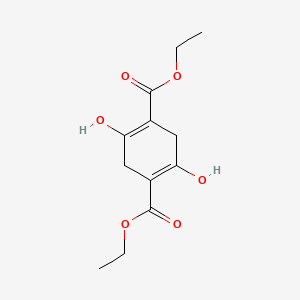
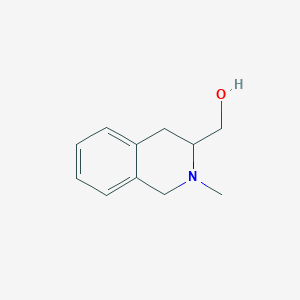
![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)
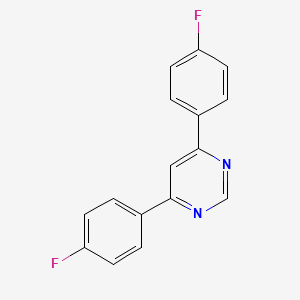
![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)
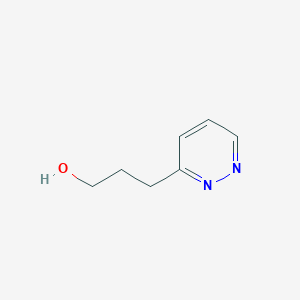
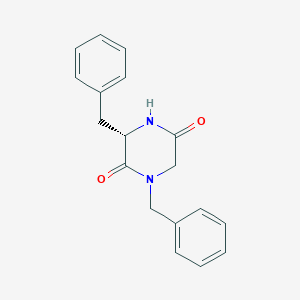
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
